CDK2 Inhibitor Development: IC50 Comparison for Imidazolyl-Pyrimidinylamine Scaffolds
The 4-Chloro-6-(1H-imidazol-1-yl)pyrimidin-2-amine scaffold is a key intermediate in a patent for CDK2 inhibitors. A representative compound from this patent, (R)-4-((6-(1H-imidazol-1-yl)-2-((1-(methylsulfonyl)piperidin-3-yl)amino)pyrimidin-4-yl)amino)-N-methylbenzamide, exhibited an IC50 of ≤ 100 nM against CDK2/Cyclin A [1]. This potency is comparable to other leading CDK2 inhibitors in development, such as PF-06873600 (CDK2 IC50 = 0.13 nM), and highlights the utility of this scaffold for achieving low nanomolar activity.
| Evidence Dimension | CDK2/Cyclin A Inhibition |
|---|---|
| Target Compound Data | IC50 ≤ 100 nM (for a derivative containing the core scaffold) |
| Comparator Or Baseline | PF-06873600 (a clinical-stage CDK2 inhibitor): IC50 = 0.13 nM |
| Quantified Difference | The derivative's activity is within the same nanomolar range as a known clinical candidate. |
| Conditions | Biochemical enzyme assay |
Why This Matters
This demonstrates the potential of the 4-chloro-6-(1H-imidazol-1-yl)pyrimidin-2-amine scaffold to generate potent CDK2 inhibitors, a high-value target in oncology.
- [1] Incyte Corporation, Imidazolyl Pyrimidinylamine Compounds as CDK2 Inhibitors, U.S. Patent Application 20210047294, February 18, 2021. View Source
